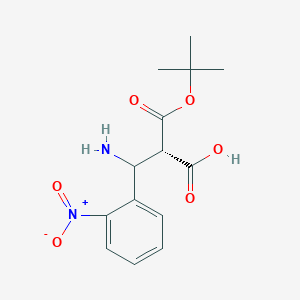
Boc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is notable for its applications in organic synthesis, particularly in the preparation of peptides and other complex molecules. The presence of the nitrophenyl group adds unique reactivity, making it a valuable intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the nitrophenyl group. One common method involves the reaction of (S)-3-Amino-3-(2-nitrophenyl)-propionic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Boc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of amides or other substituted products.
科学的研究の応用
Boc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid is widely used in scientific research due to its versatility:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Boc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid involves its reactivity due to the presence of the Boc-protected amino group and the nitrophenyl group. The Boc group protects the amino group during reactions, allowing selective transformations at other sites. Upon deprotection, the amino group can participate in further reactions, such as forming peptide bonds. The nitrophenyl group can undergo various transformations, contributing to the compound’s versatility.
類似化合物との比較
Similar Compounds
(2-Nitrophenyl)acetic acid: Contains a similar nitrophenyl group but lacks the Boc-protected amino group.
N-Boc-3-Amino-3-phenylpropionic acid: Similar structure but with a phenyl group instead of a nitrophenyl group.
Uniqueness
Boc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid is unique due to the combination of the Boc-protected amino group and the nitrophenyl group. This combination allows for selective protection and deprotection strategies, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C14H18N2O6 |
|---|---|
分子量 |
310.30 g/mol |
IUPAC名 |
(2S)-2-[amino-(2-nitrophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)10(12(17)18)11(15)8-6-4-5-7-9(8)16(20)21/h4-7,10-11H,15H2,1-3H3,(H,17,18)/t10-,11?/m0/s1 |
InChIキー |
XCLBBFKNSIJFFR-VUWPPUDQSA-N |
異性体SMILES |
CC(C)(C)OC(=O)[C@@H](C(C1=CC=CC=C1[N+](=O)[O-])N)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)C(C(C1=CC=CC=C1[N+](=O)[O-])N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















